6,8-Dichloro-2-hydroxyquinoline-4-carboxylic acid
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Overview
Description
6,8-Dichloro-2-hydroxyquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at positions 6 and 8, a hydroxyl group at position 2, and a carboxylic acid group at position 4 on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2-hydroxyquinoline-4-carboxylic acid typically involves the chlorination of 2-hydroxyquinoline-4-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-2-hydroxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 6 and 8 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group at position 2 can undergo oxidation to form a quinone derivative, while reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of a suitable solvent like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions include substituted quinoline derivatives, quinone derivatives, and reduced alcohol derivatives .
Scientific Research Applications
6,8-Dichloro-2-hydroxyquinoline-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2-hydroxyquinoline-4-carboxylic acid involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
2-Hydroxyquinoline-4-carboxylic acid: Used in radiolysis and chemiluminescent reactions.
4-Hydroxy-2-quinolones: Valuable in drug research and development due to their pharmaceutical activities.
Uniqueness
6,8-Dichloro-2-hydroxyquinoline-4-carboxylic acid is unique due to the presence of chlorine atoms at positions 6 and 8, which can enhance its biological activity and provide opportunities for further functionalization .
Properties
CAS No. |
50504-24-0 |
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Molecular Formula |
C10H5Cl2NO3 |
Molecular Weight |
258.05 g/mol |
IUPAC Name |
6,8-dichloro-2-oxo-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5Cl2NO3/c11-4-1-5-6(10(15)16)3-8(14)13-9(5)7(12)2-4/h1-3H,(H,13,14)(H,15,16) |
InChI Key |
YWCHSVBZRLOGMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=O)N2)C(=O)O)Cl)Cl |
Origin of Product |
United States |
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